Unveiling the Enigmatic RI-61: A Technical Deep Dive into its Chemical Identity and Biological Implications
Unveiling the Enigmatic RI-61: A Technical Deep Dive into its Chemical Identity and Biological Implications
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive technical guide on the chemical structure and potential biological activities of the peptide RI-61. This document provides an in-depth analysis of its molecular architecture, synthesizes available data on its interactions with key biological pathways, and offers detailed experimental protocols for its study.
RI-61, a nonapeptide with the amino acid sequence Proline-Histidine-Proline-Phenylalanine-Histidine-Leucine-Phenylalanine-Valine-Phenylalanine (Pro-His-Pro-Phe-His-Leu-Phe-Val-Phe), has been identified through its Chemical Abstracts Service (CAS) number 95034-26-7. This guide delves into the structural and functional significance of this peptide, with a particular focus on its potential role in the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.
Chemical Structure and Properties
The chemical identity of RI-61 is defined by its unique sequence of nine amino acids. Below is a summary of its key chemical properties.
| Property | Value |
| IUPAC Name | L-Prolyl-L-histidyl-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-phenylalanyl-L-valyl-L-phenylalanine |
| Molecular Formula | C60H77N13O10 |
| Molecular Weight | 1140.33 g/mol |
| CAS Number | 95034-26-7 |
| Canonical SMILES | CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7 |
Potential Biological Activity: Targeting the Renin-Angiotensin System
The presence of the His-Pro-Phe motif within the RI-61 sequence is of significant interest. This specific tripeptide sequence is a crucial determinant for the substrate specificity of renin, the initial and rate-limiting enzyme of the Renin-Angiotensin System[1]. The RAS cascade plays a pivotal role in maintaining blood pressure and fluid balance. Dysregulation of this system is a key factor in the pathophysiology of hypertension and other cardiovascular diseases.
The action of Angiotensin-Converting Enzyme (ACE) is a central component of the RAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a major therapeutic strategy for the management of hypertension. While direct experimental data on RI-61's ACE inhibitory activity is not yet available, a study on a closely related tripeptide, l-Phe-d-His-l-Leu, demonstrated potent competitive inhibition of ACE with an IC50 of 53.32 ± 0.13 nmol/L[2]. This suggests that RI-61, containing a similar C-terminal His-Leu-Phe like sequence, may also exhibit ACE inhibitory properties.
Experimental Protocols
To facilitate further research into the biological functions of RI-61, this guide provides detailed, standardized protocols for its synthesis, purification, and analysis.
Solid-Phase Peptide Synthesis (SPPS) of RI-61
Objective: To synthesize the nonapeptide Pro-His-Pro-Phe-His-Leu-Phe-Val-Phe using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Phe-Wang resin
-
Fmoc-amino acids (Pro, His(Trt), Leu, Val, Phe)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Val, Phe, Leu, His(Trt), Phe, Pro, His(Trt), Pro).
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro ACE Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of RI-61 against Angiotensin-Converting Enzyme.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Substrate: N-Hippuryl-His-Leu (HHL)
-
RI-61 (test inhibitor)
-
Captopril (positive control)
-
Borate buffer (pH 8.3)
-
1N HCl
-
Ethyl acetate
-
Pyridine
-
Benzene sulfonyl chloride (BSC)
-
o-Phthaldialdehyde (OPA) reagent
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, mix ACE solution with varying concentrations of RI-61 or captopril and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate and incubate at 37°C for 30 minutes.
-
-
Reaction Termination: Stop the reaction by adding 1N HCl.
-
Extraction of Hippuric Acid: Add ethyl acetate, vortex, and centrifuge. Collect the supernatant containing the hippuric acid product.
-
Quantification:
-
Evaporate the ethyl acetate and redissolve the hippuric acid in borate buffer.
-
Measure the absorbance at 228 nm to quantify the amount of hippuric acid formed.
-
-
IC50 Calculation: Plot the percentage of ACE inhibition versus the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of ACE activity.
Visualizing Potential Mechanisms
To conceptualize the potential role of RI-61 within the Renin-Angiotensin System, the following diagrams illustrate the key signaling pathway and a hypothetical workflow for investigating the peptide's activity.
Caption: The Renin-Angiotensin System and the hypothetical inhibitory action of RI-61 on ACE.
Caption: A proposed experimental workflow for the synthesis and biological evaluation of RI-61.
Future Directions
The information compiled in this technical guide provides a solid foundation for future investigations into the therapeutic potential of RI-61. Further research is warranted to confirm its ACE inhibitory activity, determine its pharmacokinetic and pharmacodynamic profiles, and explore its efficacy in in vivo models of hypertension and other cardiovascular diseases. The potential link to migraine, given the known vascular component of this neurological disorder, also presents an exciting avenue for future exploration.
References
- 1. The His-Pro-Phe motif of angiotensinogen is a crucial determinant of the substrate specificity of renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active-site directed peptide l-Phe-d-His-l-Leu inhibits angiotensin converting enzyme activity and dexamethasone-induced hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
